molecular formula C8H18Cl2N2O B1486920 1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride CAS No. 2256060-33-8

1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1486920
CAS No.: 2256060-33-8
M. Wt: 229.14 g/mol
InChI Key: ZFYSJYRXJHEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with an oxetane moiety at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-(oxetan-3-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-9-3-5-10(4-1)8-6-11-7-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYSJYRXJHEFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique oxetane ring fused with a diazepane structure. This configuration may contribute to its biological activity by influencing molecular interactions with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that it may interact with protein kinases or other critical enzymes in signaling cascades.

Antitumor Activity

Some studies have suggested that compounds with similar structures exhibit antitumor properties. For instance, derivatives of diazepanes have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest it may possess efficacy against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Study 1: In Vitro Antitumor Efficacy

In a study examining the antitumor effects of diazepane derivatives, researchers reported that several compounds demonstrated significant cytotoxicity against cancer cell lines. The study utilized MTT assays to assess cell viability and found that one derivative exhibited an IC50 value of less than 10 µM against breast cancer cells. This suggests a potential therapeutic application for this compound in oncology.

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of various diazepane derivatives, including the target compound. The results indicated that the compound displayed moderate activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This finding supports further exploration into its potential as an antimicrobial agent.

Data Summary Table

Biological Activity IC50/MIC Values Reference
Antitumor (Breast Cancer)<10 µM
Antimicrobial (Gram-positive)32 - 128 µg/mL

Comparison with Similar Compounds

Structural and Functional Variations

The 1,4-diazepane scaffold is highly versatile, with substitutions at the 1-position significantly altering physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Notes
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate 2-Fluorobenzyl C₁₂H₁₇N₂F·2HCl·H₂O 299.21 Slightly soluble in chloroform, methanol Explored as a research chemical in receptor studies
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride 5-(Trifluoromethyl)pyridin-2-yl C₁₁H₁₄Cl₂F₃N₃ 318.2 Not specified High purity (>95%) for lab use
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride Oxadiazolylmethyl C₁₁H₂₀Cl₂N₄O 297.22 Not specified Used in high-throughput synthesis pipelines
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride Trifluoroethyl C₇H₁₃Cl₂F₃N₂ 275.09 Not specified Commercially available for biochemical assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride
Reactant of Route 2
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1-(Oxetan-3-yl)-1,4-diazepane dihydrochloride

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